molecular formula C7H9ClN2 B1507983 6-Chloro-2-ethylpyridin-3-amine CAS No. 910486-72-5

6-Chloro-2-ethylpyridin-3-amine

Cat. No.: B1507983
CAS No.: 910486-72-5
M. Wt: 156.61 g/mol
InChI Key: OFSZIWZMZSXNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-ethylpyridin-3-amine is a chemical compound with the formula C7H9ClN2. It has a molecular weight of 156.61 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases like ChemSpider , MolView , and others. These tools allow for the visualization and analysis of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases. For example, it is known to be stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety and Hazards

The safety data sheet (SDS) for 6-Chloro-2-ethylpyridin-3-amine indicates that it is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

6-chloro-2-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-6-5(9)3-4-7(8)10-6/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSZIWZMZSXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724361
Record name 6-Chloro-2-ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910486-72-5
Record name 6-Chloro-2-ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2,6-dichloropyridine (8.1 g, 50 mmol, purchased from TCI) in 1,4-dioxane (248 ml) was added tetrakis(triphenylphosphine)palladium(0) (920 mg, 0.80 mmol) and triethylaluminum (52 mmol, 0.94 M in hexane) at room temperature, and the mixture was stirred for 3 hours at 100° C. The mixture was quenched with 2 M HCl aqueous solution after cooling, and then it was separated between the aqueous and organic phases. The aqueous phase was extracted with EtOAc. The combined organic phases were dried over magnesium sulfate and concentrated. The crude product was purified by silica gel column chromatography, eluting with hexane/EtOAc (2:1), to give the title compound (2.73 g, 35%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
52 mmol
Type
reactant
Reaction Step One
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
920 mg
Type
catalyst
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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